molecular formula C12H7BCl2F2O B12598099 Bis(3-chloro-4-fluorophenyl)borinic acid CAS No. 872495-46-0

Bis(3-chloro-4-fluorophenyl)borinic acid

Cat. No.: B12598099
CAS No.: 872495-46-0
M. Wt: 286.9 g/mol
InChI Key: OHSYVPROJRWIBT-UHFFFAOYSA-N
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Description

Bis(3-chloro-4-fluorophenyl)borinic acid is an organoboron compound characterized by the presence of boron atoms bonded to two 3-chloro-4-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-chloro-4-fluorophenyl)borinic acid typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-chloro-4-fluorophenylboronic acid with an aryl halide in the presence of a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yields and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

Bis(3-chloro-4-fluorophenyl)borinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the borinic acid to boranes or other reduced boron species.

    Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes.

Scientific Research Applications

Bis(3-chloro-4-fluorophenyl)borinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(3-chloro-4-fluorophenyl)borinic acid involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups, which provide enhanced reactivity and versatility in various chemical reactions. Its ability to form stable complexes with a wide range of substrates makes it valuable in both research and industrial applications.

Properties

CAS No.

872495-46-0

Molecular Formula

C12H7BCl2F2O

Molecular Weight

286.9 g/mol

IUPAC Name

bis(3-chloro-4-fluorophenyl)borinic acid

InChI

InChI=1S/C12H7BCl2F2O/c14-9-5-7(1-3-11(9)16)13(18)8-2-4-12(17)10(15)6-8/h1-6,18H

InChI Key

OHSYVPROJRWIBT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)Cl)(C2=CC(=C(C=C2)F)Cl)O

Origin of Product

United States

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